molecular formula C13H11N3OS3 B13735449 Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- CAS No. 135489-18-8

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-

Cat. No.: B13735449
CAS No.: 135489-18-8
M. Wt: 321.4 g/mol
InChI Key: GXCLVZPARGRAOL-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- (CAS identifier: Not explicitly provided; alternative name: 2-((4-Cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)acetamide) is a sulfur-containing acetamide derivative with a complex heterocyclic framework. Its structure features:

  • A central isothiazole ring substituted with a cyano group at position 4 and a phenylmethylthio (benzylthio) group at position 3.
  • A thioacetamide moiety (-S-CH2-CONH2) linked to the isothiazole core at position 2.

Properties

CAS No.

135489-18-8

Molecular Formula

C13H11N3OS3

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-4-cyano-1,2-thiazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11N3OS3/c14-6-10-12(18-8-11(15)17)16-20-13(10)19-7-9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,15,17)

InChI Key

GXCLVZPARGRAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=NS2)SCC(=O)N)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation can be broadly divided into two key stages:

  • Stage 1: Synthesis of the substituted isothiazole intermediate
  • Stage 2: Formation of the thioether-linked acetamide

Given the structural similarity to thioacetamide derivatives, the preparation of the acetamide moiety linked via sulfur to the isothiazole ring can be adapted from known processes involving thioacetic acid derivatives and ester-amide transformations.

Detailed Preparation Methods

Synthesis of 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)acetamide

Preparation of 2-[(phenylmethyl)thio]acetic acid intermediate
  • The starting point is typically the synthesis of 2-[(phenylmethyl)thio]acetic acid, which can be prepared by reacting thioacetic acid with benzyl halides under controlled conditions.
  • The thioacetic acid reacts with benzyl chloride or bromide to form the corresponding S-benzyl thioacetate, which upon hydrolysis yields 2-[(phenylmethyl)thio]acetic acid.
Esterification
  • The 2-[(phenylmethyl)thio]acetic acid is then esterified with an alcohol (commonly methanol or ethanol) in the presence of catalytic amounts of inorganic acids such as concentrated sulfuric acid or organic acids like p-toluenesulfonic acid.
  • The reaction is conducted at reflux temperatures (typically 50–90 °C) to form the corresponding methyl or ethyl ester of 2-[(phenylmethyl)thio]acetic acid.
Ammonolysis to form thioacetamide
  • The ester is reacted with ammonia, either by bubbling ammonia gas into the reaction mixture or by adding an alcoholic ammonia solution.
  • This ammonolysis converts the ester into 2-[(phenylmethyl)thio]acetamide.
  • The reaction temperature is maintained between 20–80 °C, preferably 25–35 °C, to optimize yield and purity.
  • The product is isolated by filtration or crystallization, often yielding high purity (HPLC purity up to 99.7%) and good yield (94–96%).

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Temperature (°C) Notes Yield / Purity
Esterification of thioacid 2-[(phenylmethyl)thio]acetic acid + MeOH/EtOH + catalytic acid (H2SO4 or p-TsOH) 50–90 (reflux) Ester formed in situ or isolated High yield, >90%
Ammonolysis to thioacetamide Ester + NH3 (gas or alcoholic solution) 20–80 Ammonia added in situ or post-isolation Yield 94–96%, HPLC purity 99.7%
Isothiazole ring formation Cyclization of nitrile-thiol precursors Variable Requires controlled conditions; literature sparse Dependent on method
Phenylmethylthio substitution Nucleophilic substitution or coupling Variable Introduced on isothiazole ring Dependent on method

Research Findings and Observations

  • The esterification and ammonolysis steps are well-documented and provide a robust method for synthesizing thioacetamide derivatives with high purity and yield.
  • The use of catalytic amounts of organic or mineral acids avoids hazardous reagents like dimethyl sulfate, improving safety and environmental profile.
  • The in-situ esterification followed by ammonolysis streamlines the process, reducing reaction time and operational complexity.
  • The phenylmethylthio substitution is critical for biological activity and requires careful synthetic control to avoid side reactions.
  • Related compounds with similar substitution patterns have demonstrated significant biological activities, including antiproliferative effects, suggesting that the synthetic methods are of high interest for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the isothiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of compounds related to thiazole derivatives, including acetamide derivatives.

  • Mechanism of Action : The thiazole moiety is known for its ability to interact with biological targets that are crucial for cancer cell proliferation and survival. For example, thiazole-based compounds have been shown to induce apoptosis in various cancer cell lines by activating intrinsic pathways that lead to programmed cell death .
  • Case Studies :
    • A study by Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated strong selectivity against both cell lines, with certain compounds exhibiting IC50 values as low as 23.30 mM .
    • Another investigation focused on thiazole-pyridine hybrids, which demonstrated superior anticancer efficacy against breast cancer cells (MCF-7) compared to standard treatments like 5-fluorouracil .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity, particularly against various bacterial strains.

  • Research Findings : Recent studies have indicated that thiazole derivatives can inhibit the growth of pathogenic bacteria by disrupting cellular processes. For instance, certain thiazole-based compounds showed significant antibacterial activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis .

Synthetic Intermediate in Drug Development

Acetamide derivatives serve as important intermediates in the synthesis of various pharmaceuticals.

  • Role in Synthesis : Compounds like acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- are utilized in the synthesis of dihydroorotate dehydrogenase inhibitors, which are critical in the treatment of autoimmune diseases such as rheumatoid arthritis .

Data Table of Applications

Application AreaCompound TypeNotable Effects/Findings
Anticancer ActivityThiazole DerivativesInduction of apoptosis in cancer cells
Antimicrobial PropertiesThiazole-Based CompoundsSignificant activity against Mycobacterium tuberculosis
Synthetic IntermediateDihydroorotate Dehydrogenase InhibitorsUsed in drug synthesis for autoimmune diseases

Mechanism of Action

The mechanism by which Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isothiazole ring and cyano group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or alteration of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of thioacetamide derivatives with heterocyclic substituents. Below is a comparative analysis with structurally analogous compounds from the evidence:

Compound Core Structure Key Substituents Synthesis & Purity Reported Activity Reference
Target Compound
2-((4-Cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)acetamide
Isothiazole - 4-CN, 5-Bzl-S, 3-S-CH2-CONH2 Not explicitly described; industrial use implied Industrial applications
Compound 23
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide
Triazinoindole - Triazinoindole core, methyl group, cyanomethylphenyl Synthesized via acid-amine coupling (≥95% purity) Hit identification in protein studies
Compound 25
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
Triazinoindole - 8-Br, 5-CH3, phenoxyphenyl Acid-amine coupling (95% purity) Protein-targeting studies
Compound 13c
N-(4-(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide
Benzoxazole - Benzoxazole core, 3-chlorobenzoyl hydrazine Characterized via IR (C=O at 1657 cm⁻¹) and NMR Oral bioavailability predictions
Compound 15
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide
Isoxazole - 5-Methyloxadiazole, methylphenylamino propyl Not described Anticancer, antiviral applications
Leader Compound
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide
Triazole - Triazole core, 2-pyridyl, 3-methylphenyl In silico and in vivo screening Anti-inflammatory (1.28× diclofenac)

Key Observations

Structural Diversity: The target compound’s isothiazole core distinguishes it from triazinoindoles (e.g., Compounds 23, 25), benzoxazoles (Compound 13c), and triazoles (Leader Compound). Sulfur-rich linkages (e.g., thioether and thioacetamide groups) are common across all compounds, suggesting shared stability or metabolic challenges.

Synthetic Routes: Most analogs (e.g., Compounds 23–27) are synthesized via acid-amine coupling, yielding high purity (≥95%) . Compound 13c emphasizes spectroscopic validation (IR, NMR) for functional group confirmation, a step critical for analogs with complex substituents .

Biological Relevance: While the target compound lacks explicit bioactivity data, structurally related compounds show diverse therapeutic potentials:

  • Anti-inflammatory activity : The Leader Compound (triazole core) inhibits cyclooxygenase-2 (COX-2) with efficacy surpassing diclofenac .
  • Anticancer/viral activity : Isoxazole derivatives (e.g., Compound 15) target cancer and viral infections via unspecified mechanisms .

Physical Properties :

  • Purity levels for synthesized analogs (≥95%) suggest rigorous quality control , which may extend to the target compound’s industrial-grade production .
  • Melting points and bioavailability metrics (e.g., Table 9 in ) are critical for pharmaceutical analogs but are absent for the target compound.

Research Implications and Gaps

  • Synthetic Optimization: Comparative studies could explore whether cyano and benzylthio groups enhance stability or bioactivity relative to bromo or phenoxy substituents in analogs .
  • Toxicity and Safety : Industrial applications necessitate environmental and handling assessments, contrasting with pharmaceutical analogs’ focus on therapeutic indices .

Biological Activity

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- is a compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

  • Chemical Name : Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-
  • Molecular Formula : C13H11N3OS3
  • Molecular Weight : 321.44 g/mol
  • CAS Number : 135489-18-8
  • Structure : The compound features a complex structure with thioether and isothiazole moieties, which are significant for its biological interactions.
  • Heme Oxygenase-1 Inhibition : Recent studies have indicated that compounds similar to acetamide may inhibit heme oxygenase-1 (HO-1), an enzyme involved in heme degradation. Inhibition of HO-1 can lead to reduced cell proliferation in certain cancer types, suggesting potential use as an anticancer agent .
  • Cytotoxic Effects : Acetamides have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to acetamide have demonstrated significant activity against glioblastoma cells (U87MG), indicating a possible pathway for therapeutic development .
  • Embryotoxicity and Hepatotoxicity : High doses of acetamide derivatives can lead to embryotoxicity and liver damage in animal models. These effects are dose-dependent and highlight the need for careful dosing in therapeutic applications .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of acetamide derivatives found that certain compounds significantly inhibited cell growth in breast and prostate cancer models. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Toxicological Assessment

Toxicological assessments have revealed that while acetamides can be effective in low doses, high exposure levels lead to liver toxicity and other organ damage. Monitoring exposure levels is crucial for safety in clinical settings .

Comparative Biological Activity Table

Compound NameBiological TargetIC50 (μM)Notes
Acetamide Derivative AHO-1 Inhibition0.27Effective against glioblastoma
Acetamide Derivative BCytotoxicity8.34Significant growth inhibition in breast cancer cells
AcetamideEmbryotoxicity ThresholdHigh DosesRisk of developmental abnormalities

Q & A

Q. What are the optimal synthetic routes for preparing Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step pathways, including nucleophilic substitutions and cyclization reactions. Key steps include:

  • Thioether formation: Reacting intermediates like 4-cyano-5-mercapto-isothiazole with benzyl bromide under inert conditions to introduce the phenylmethylthio group .
  • Thioacetamide coupling: Using a thiol-containing intermediate and chloroacetamide in polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) to form the thioacetamide bond .
  • Condition optimization: Control reaction temperature (60–80°C), solvent purity, and reaction time (5–7 hours for reflux) to minimize side products. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .
  • Purification: Crystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify proton environments (e.g., aromatic protons from benzyl groups at δ 7.2–7.5 ppm, thioacetamide methylene at δ 3.8–4.2 ppm) and carbon types (e.g., cyano carbon at ~115 ppm) .
  • IR spectroscopy: Confirm functional groups (C≡N stretch at ~2200 cm⁻¹, C=S at ~650 cm⁻¹) .
  • Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray crystallography: Resolve crystal structure for absolute stereochemical confirmation, if crystalline .

Q. How can researchers assess the purity of this compound, and what methods mitigate contamination risks?

Methodological Answer:

  • TLC/HPLC: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity. Retention time consistency indicates reproducibility .
  • Elemental analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
  • Contamination control: Purge reaction vessels with inert gas (N2/Ar), use anhydrous solvents, and store products in amber vials at –20°C to prevent oxidation .

Q. Which functional groups in the compound are most reactive, and how do they influence downstream modifications?

Methodological Answer:

  • Thioether (S-benzyl): Susceptible to oxidation (e.g., H2O2 in acetic acid forms sulfoxide/sulfone derivatives) .
  • Cyano group (C≡N): Participates in nucleophilic additions (e.g., hydrolysis to amides under acidic conditions) .
  • Isothiazole ring: Aromatic electrophilic substitution (e.g., nitration at the 4-position with HNO3/H2SO4) .
  • Thioacetamide (C=S): Reacts with alkyl halides to form disulfides or with oxidizing agents to yield sulfoxides .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be systematically resolved?

Methodological Answer:

  • Purity verification: Re-analyze compound batches via HPLC and NMR to rule out impurities .
  • Assay standardization: Replicate studies under controlled conditions (pH 7.4, 37°C, serum-free media) to minimize variability .
  • Orthogonal assays: Compare results from enzyme inhibition (e.g., fluorogenic substrates) and cell-based viability assays (e.g., MTT) to confirm target specificity .

Q. What computational strategies predict binding interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on docking scores and hydrogen bonding with the cyano/thioacetamide groups .
  • Molecular dynamics (MD) simulations: Simulate binding stability (10–100 ns trajectories) in explicit solvent to assess conformational flexibility .
  • QSAR modeling: Corrogate substituent effects (e.g., benzyl vs. nitro groups) on activity using datasets from analogous compounds .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • pH stability: Incubate in buffers (pH 2–9) at 37°C for 24–48 hours, then analyze degradation via HPLC. The thioether and cyano groups are prone to hydrolysis at extreme pH .
  • Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for aromatic heterocycles) .
  • Light sensitivity: Expose to UV light (365 nm) and monitor photodegradation products with LC-MS .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Substituent variation: Synthesize analogs with modified benzyl (e.g., 4-fluoro-benzyl) or isothiazole (e.g., methyl at position 5) groups .
  • Biological screening: Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains to identify critical functional groups .
  • Crystallographic studies: Resolve co-crystal structures with target proteins (e.g., tubulin) to map binding interactions .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in biological systems?

Methodological Answer:

  • Metabolic profiling: Incubate with liver microsomes and identify metabolites via LC-MS/MS. Thioether oxidation to sulfoxides is a likely Phase I pathway .
  • Isotopic labeling: Use 14C-labeled acetamide moieties to track incorporation into cellular macromolecules .
  • Kinetic studies: Measure reaction rates with glutathione (GSH) to assess thiol-disulfide exchange potential .

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